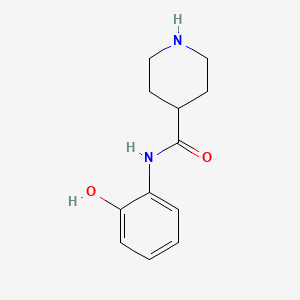

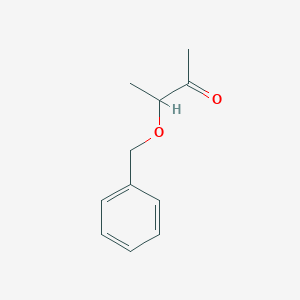

3-(Benzyloxy)butan-2-one

Descripción general

Descripción

“3-(Benzyloxy)butan-2-one” is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.228 .

Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)butan-2-one” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

“3-(Benzyloxy)butan-2-one” has a density of 1.0±0.1 g/cm3 and a boiling point of 277.9±15.0 °C at 760 mmHg . The flash point is 116.8±13.9 °C .

Aplicaciones Científicas De Investigación

Pharmaceuticals

“3-(Benzyloxy)butan-2-one” plays a significant role in the pharmaceutical industry. It is used in the synthesis of chiral drug intermediates via biocatalysis . The compound is involved in the production of various therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat .

Chemical Synthesis

In the field of chemical synthesis, “3-(Benzyloxy)butan-2-one” is used in various reactions. For instance, it is involved in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . It is also used in reactions at the benzylic position .

Biochemistry

In biochemistry, “3-(Benzyloxy)butan-2-one” is used in the production of chiral drug intermediates via biocatalysis . It is also used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Materials Science

While there is limited information available on the direct application of “3-(Benzyloxy)butan-2-one” in materials science, it is used as a chemical building block in the production of various materials .

Environmental Science

In environmental science, “3-(Benzyloxy)butan-2-one” is used in the production of biofuels. For instance, it is involved in the production of butanol from lignocellulosic biomass .

Agriculture

In agriculture, “3-(Benzyloxy)butan-2-one” is used in the production of biofuels from lignocellulosic biomass, which includes agricultural wastes and residues .

Energy Production

“3-(Benzyloxy)butan-2-one” is used in the production of renewable butanol, a promising biofuel alternative . It is involved in the conversion of biomass-derived syngas to butanol on non-noble metal catalysts promoted by alkali metals .

Mecanismo De Acción

Target of Action

It’s structurally related to benzyl ethers, a class of organic compounds known for their diverse biological activities .

Mode of Action

It’s known that benzylic compounds, such as benzyl ethers, are activated towards free radical attack due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)butan-2-one might interact with its targets through a similar mechanism.

Biochemical Pathways

Benzylic compounds are known to undergo various reactions, including sn1, sn2, and e1, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and to be bbb permeant, suggesting good bioavailability .

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)butan-2-one could be influenced by various environmental factors. For instance, the presence of free radicals could enhance its reactivity . Additionally, its solubility might affect its distribution and action within the body .

Safety and Hazards

Propiedades

IUPAC Name |

3-phenylmethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNDILDCHVPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)butan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)